Pterodondiol

Descripción general

Descripción

Pterodondiol is a sesquiterpenoid isolated from the herbs of Laggera pterodonta (DC.) Benth . It has moderate activity against bacteria including Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, Mycobacteium phlei, and Bacillus circulans .

Molecular Structure Analysis

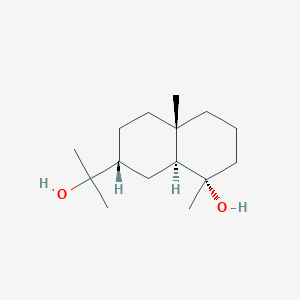

Pterodondiol has a molecular formula of C15H28O2 and a molecular weight of 240.4 . Its chemical name is (1S,4aS,7R,8aS)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol .Physical And Chemical Properties Analysis

Pterodondiol has a density of 2.2±0.1 g/cm3, a molar refractivity of 39.9±0.5 cm3, and a molar volume of 82.8±7.0 cm3 . It also has a polar surface area of 100 Å2 and a polarizability of 15.8±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación

Antiviral Activity

Pterodondiol, along with pterodontic acid, has been found in an active component isolated from Laggera pterodonta. This component has been shown to inhibit influenza A virus infection through the TLR7/MyD88/TRAF6/NF‐κB signaling pathway . It has a broad-spectrum effect against different influenza viruses, including human and avian influenza viruses .

Anti-inflammatory Properties

The same study also found that Pterodondiol can inhibit the expression of Toll‐like receptor 7, myeloid differentiation primary response protein 88 and tumor necrosis factor (TNF) receptor associated factor 6 . It also prevents an increase in cytokine mRNA expression, including interleukin (IL)‐1β, IL‐6, IL‐8 and C‐C motif chemokine 2 (MCP‐1) .

Cytotoxic Activity

Pterodondiol has been found in the stem bark of Goniothalamus tapisoides . Goniothalamin, a compound found alongside Pterodondiol, exhibited mild cytotoxic activity towards a colon cancer cell line (HT-29), with an IC 50 value of 64.17 ± 5.60 µM .

Antioxidant Activity

Goniomicin B, another compound isolated from the same plant, showed the highest antioxidant activity in the DPPH assay among all compounds tested, with an IC 50 of 0.207 µM . Although the antioxidant activity of Pterodondiol itself was not mentioned, it’s possible that it may also possess similar properties due to its presence in the same plant.

Potential Role in Traditional Medicine

Goniothalamus tapisoides, the plant from which Pterodondiol was isolated, is used by native folks as an abortifacient and to cure poisonous animal bites such as snake, scorpion or insect bites. It is also used to relieve stomachaches . While the specific role of Pterodondiol in these traditional uses is not clear, its presence suggests potential medicinal applications.

Bioactive Compound

Pterodondiol has been identified as a bioactive compound in Laggera pterodonta . While the specific bioactivity was not detailed in the source, this suggests that Pterodondiol may have other biological effects that could be of interest in scientific research.

Mecanismo De Acción

Target of Action

Pterodondiol, a eudesmane-type sesquiterpene compound , primarily targets the Toll-like receptor 7 (TLR7) , myeloid differentiation primary response protein 88 (MyD88) , and tumor necrosis factor (TNF) receptor-associated factor 6 (TRAF6) . These proteins play a crucial role in the immune response to viral infections, particularly influenza A .

Mode of Action

Pterodondiol interacts with its targets by inhibiting their expression . Specifically, it inhibits the phosphorylation of p65, a subunit of the NF-κB complex . This inhibition prevents the translocation of p65/NF-κB into the nucleus , thereby suppressing the transcription of genes involved in inflammatory responses .

Biochemical Pathways

The primary biochemical pathway affected by Pterodondiol is the TLR7/MyD88/TRAF6/NF-κB signaling pathway . By inhibiting key proteins in this pathway, Pterodondiol disrupts the downstream effects, which include the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, IL-8, and C-C motif chemokine 2 (MCP-1) .

Pharmacokinetics

It’s known that pterodondiol is a metabolite found on the leaves of laggera pterodonta , suggesting that it may be absorbed and metabolized in organisms that consume these leaves.

Result of Action

The primary result of Pterodondiol’s action is the inhibition of influenza A virus infection . By suppressing the TLR7/MyD88/TRAF6/NF-κB signaling pathway, Pterodondiol prevents the production of pro-inflammatory cytokines . This anti-inflammatory effect can help to mitigate the symptoms of influenza A infection .

Action Environment

The action of Pterodondiol may be influenced by various environmental factors. For instance, the concentration of Pterodondiol in the environment, which depends on factors such as the growth conditions of Laggera pterodonta , could affect its bioavailability and thus its efficacy.

Safety and Hazards

In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Propiedades

IUPAC Name |

(1S,4aS,7R,8aS)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-13(2,16)11-6-9-14(3)7-5-8-15(4,17)12(14)10-11/h11-12,16-17H,5-10H2,1-4H3/t11-,12+,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKDASYGWYYFIK-DHMWGJHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CC(CC2)C(C)(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@]([C@H]1C[C@@H](CC2)C(C)(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pterodondiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.